molecular formula C17H26BNO4S B8120207 1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine

1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine

Cat. No.: B8120207
M. Wt: 351.3 g/mol
InChI Key: LYIVWASFBQUHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine typically involves multiple steps. One common method starts with the preparation of the benzenesulfonyl chloride derivative, which is then reacted with pyrrolidine under basic conditions to form the sulfonamide intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid derivatives, sulfonamides, and other functionalized organic molecules .

Scientific Research Applications

1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The sulfonyl group can also interact with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine is unique due to its combination of a pyrrolidine ring, a benzenesulfonyl group, and a dioxaborolane moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4S/c1-13-12-14(18-22-16(2,3)17(4,5)23-18)8-9-15(13)24(20,21)19-10-6-7-11-19/h8-9,12H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIVWASFBQUHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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